molecular formula C20H19N5O3 B2536391 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide CAS No. 2034317-17-2

2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide

Cat. No.: B2536391
CAS No.: 2034317-17-2
M. Wt: 377.404
InChI Key: BXEHEJMZNDNPIN-HDJSIYSDSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is a heterocyclic compound featuring a benzoxazole core linked to a cyanopyrazine-substituted cyclohexyl group via an acetamide bridge. The (1r,4r)-cyclohexyl configuration likely optimizes spatial orientation for target binding.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c21-12-17-20(23-10-9-22-17)27-14-7-5-13(6-8-14)24-19(26)11-16-15-3-1-2-4-18(15)28-25-16/h1-4,9-10,13-14H,5-8,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEHEJMZNDNPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=NOC3=CC=CC=C32)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Pyrazine Ring: The pyrazine ring is often synthesized via the condensation of 1,2-diketones with diamines.

    Coupling Reactions: The benzoxazole and pyrazine rings are then coupled with a cyclohexyl group through nucleophilic substitution or other coupling reactions.

    Final Assembly: The final step involves the acylation of the coupled intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole and pyrazine rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzoxazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials, such as polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole and pyrazine rings can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The cyclohexyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with derivatives documented in and 4 , differing primarily in the substituent attached to the acetamide nitrogen. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Acetamide Molecular Formula Molecular Weight Key Structural Features Inferred Properties
Target Compound: 2-(1,2-Benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-Cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide 1,2-Benzoxazol-3-yl C22H20N6O3 428.44 Aromatic benzoxazole, cyanopyrazine, rigid core High binding affinity, moderate solubility
2-(1H-Pyrrol-1-yl)-N-[(1r,4r)-4-[(3-Cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide 1H-Pyrrol-1-yl C17H19N5O2 325.37 Non-aromatic pyrrole, smaller substituent Lower metabolic stability, higher solubility
2-Cyclopentyl-N-[(1r,4r)-4-[(3-Cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide Cyclopentyl C18H24N4O2 328.40 Aliphatic cyclopentyl, lipophilic Enhanced membrane permeability, lower polarity

Key Findings:

Benzoxazole vs. Pyrrole vs. Pyrrole derivatives may exhibit faster metabolic clearance due to oxidative susceptibility of the five-membered ring, whereas benzoxazole’s fused ring system could enhance stability .

Cyanopyrazine Role The conserved 3-cyanopyrazine moiety across all compounds suggests its critical role in binding, possibly acting as a hydrogen-bond acceptor or electron-deficient aromatic system for charge-transfer interactions.

Stereochemical Considerations The (1r,4r)-cyclohexyl configuration in all analogs ensures a defined spatial arrangement, which may optimize interactions with chiral binding pockets in biological targets.

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2

Key Features:

  • Benzoxazole Moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Cyclohexyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Cyanopyrazinyl Substituent : Potentially contributes to unique pharmacological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It could interact with various receptors, modulating signaling pathways related to cell growth and apoptosis.
  • DNA Interaction : Potential binding to nucleic acids may alter gene expression and protein synthesis, impacting cell proliferation.

Antimicrobial Activity

Research has shown that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds indicate selective action against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

CompoundActivity TypeMIC (µg/mL)
Benzoxazole DerivativeAntibacterial50
Benzoxazole DerivativeAntifungal25

Anticancer Activity

Compounds containing benzoxazole rings have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives have shown significant activity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .

Cancer Cell LineIC50 (µM)
MCF-710
A54915
PC312

Case Studies

Several studies have explored the biological activities of benzoxazole derivatives similar to the compound :

  • Study on Antibacterial Properties : A study evaluated a series of benzoxazole compounds for their antibacterial efficacy. The results indicated that some derivatives had significant inhibitory effects on E. coli and B. subtilis, suggesting their potential as antibiotic agents .
  • Anticancer Efficacy : Research involving benzoxazole derivatives reported their ability to induce apoptosis in cancer cells through mitochondrial pathways. The compounds were found to activate caspases, leading to programmed cell death .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzoxazole derivatives revealed that modifications at specific positions on the benzoxazole ring significantly influenced their biological activities. This information is crucial for designing more potent derivatives .

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